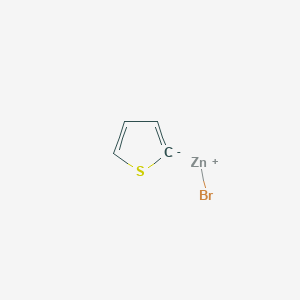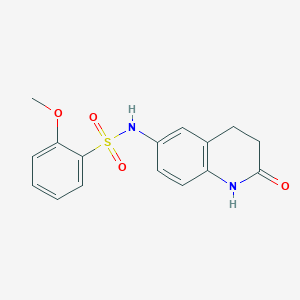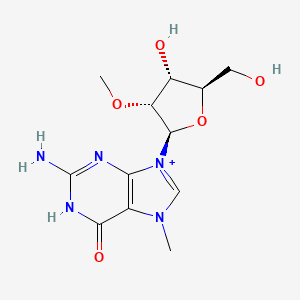
m7Gua-Ribf2Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-methylguanosine ribofuranosyl-2’-O-methyl (m7Gua-Ribf2Me) is a modified nucleoside found in RNA. It is a derivative of guanosine, where the guanine base is methylated at the 7th position and the ribose sugar is methylated at the 2’-O position. This compound is significant in the study of RNA modifications and plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine ribofuranosyl-2’-O-methyl typically involves the methylation of guanosine at the 7th position of the guanine base and the 2’-O position of the ribose sugar. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process.
Industrial Production Methods
Industrial production of 7-methylguanosine ribofuranosyl-2’-O-methyl involves large-scale synthesis using automated synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the protection and deprotection of functional groups, methylation, and purification. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-methylguanosine ribofuranosyl-2’-O-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methyl groups or the ribose sugar.
Substitution: Substitution reactions can occur at the methylated positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can result in demethylated or reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-methylguanosine ribofuranosyl-2’-O-methyl has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression, RNA stability, and protein synthesis.
Medicine: Research on 7-methylguanosine ribofuranosyl-2’-O-methyl contributes to understanding diseases related to RNA modifications, such as cancer and genetic disorders.
Industry: The compound is used in the development of RNA-based therapeutics and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 7-methylguanosine ribofuranosyl-2’-O-methyl involves its incorporation into RNA molecules, where it affects the structure and function of the RNA. The methylation at the 7th position of guanine and the 2’-O position of ribose can influence RNA stability, folding, and interactions with proteins. These modifications can alter the translation process and the overall gene expression profile.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylguanosine ribofuranosyl-2’-O-methyl (m2Gua-Ribf2Me)
- 3-methyluridine ribofuranosyl-2’-O-methyl (m3Ura-Ribf2Me)
- 5-methylcytidine ribofuranosyl-2’-O-methyl (m5Cyt-Ribf2Me)
Uniqueness
7-methylguanosine ribofuranosyl-2’-O-methyl is unique due to its specific methylation pattern, which provides distinct structural and functional properties compared to other methylated nucleosides. The combination of methylation at both the guanine base and the ribose sugar makes it a valuable compound for studying the effects of multiple modifications on RNA.
Propiedades
Fórmula molecular |
C12H18N5O5+ |
|---|---|
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-4-17(9-6(16)10(20)15-12(13)14-9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2-,13,14,15,20)/p+1/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
CJRPFMAFZQADLD-IOSLPCCCSA-O |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
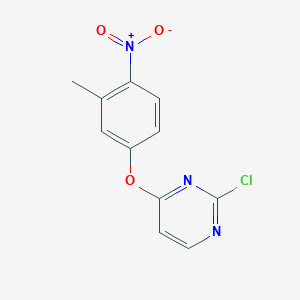
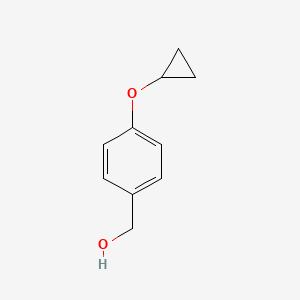
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
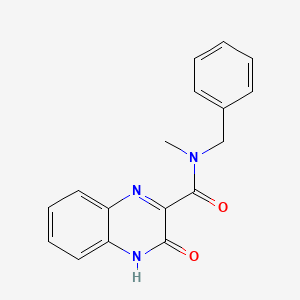
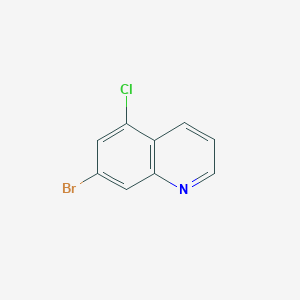

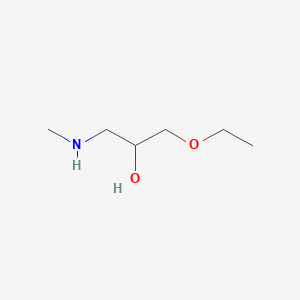

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)
